

Technical Guide: Physicochemical Characterization of Acetylsalicylic Acid (Aspirin)

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Compound of Interest

Compound Name: *Ggascclycrch*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability testing protocols for acetylsalicylic acid (Aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). The methodologies, data, and visualizations presented herein are intended to serve as a foundational resource for researchers and professionals involved in drug development and quality control.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Acetylsalicylic acid is a weakly acidic compound, and its solubility is influenced by the solvent and pH.

Aqueous and Solvent Solubility Data

The following table summarizes the solubility of acetylsalicylic acid in various solvents at different temperatures. This data is essential for selecting appropriate solvent systems for formulation and analytical testing.

Solvent System	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Water	25	3.0[1][2]	~0.0167
Water	37	10.0[1][2]	~0.0555
Phosphate Buffered Saline (PBS), pH 7.2	Not Specified	2.7[3]	~0.0150
Ethanol	Not Specified	50.0[2]	~0.2775
Ethanol	Not Specified	80.0[3]	~0.4440
Dimethyl Sulfoxide (DMSO)	Not Specified	41.0[3]	~0.2275
Dimethylformamide (DMF)	Not Specified	30.0[3]	~0.1665
Ethanol:Water (90:10 v/v)	25	Increases from neat water	-
Ethanol:Water (90:10 v/v)	37	Increases from neat water	-

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This protocol outlines the traditional shake-flask method for determining the thermodynamic equilibrium solubility of acetylsalicylic acid.

1.2.1 Materials:

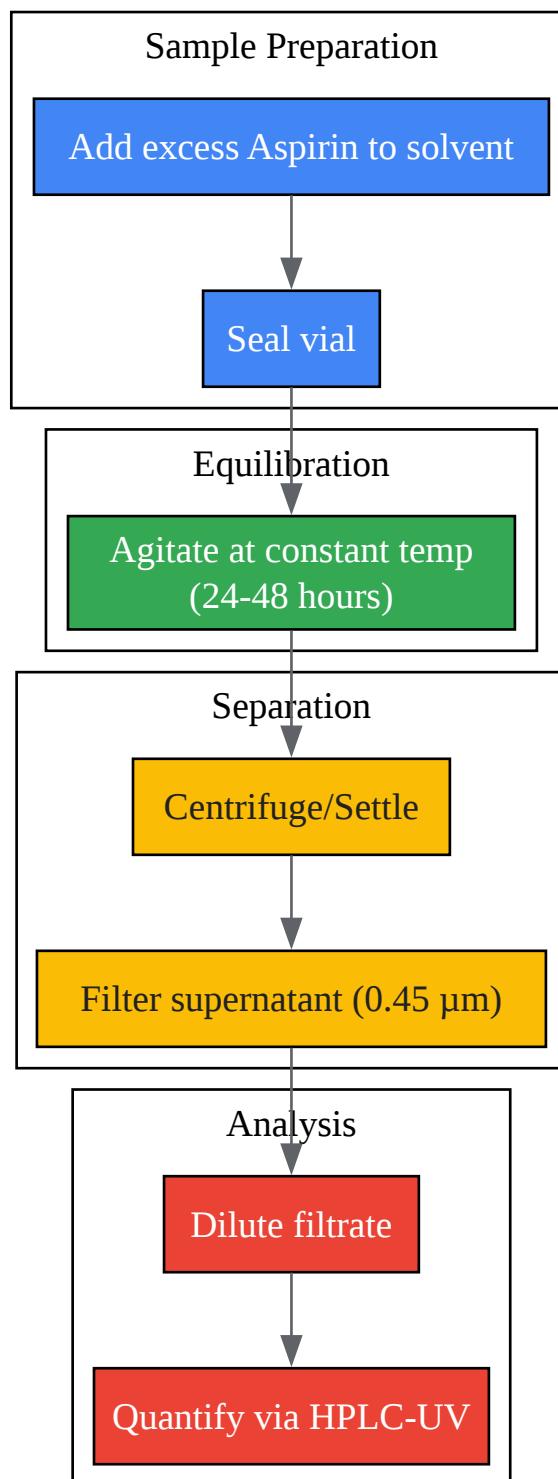
- Acetylsalicylic acid powder
- Selected solvent (e.g., deionized water, PBS pH 7.4)
- Glass vials with screw caps
- Shaking incubator or orbital shaker

- Centrifuge
- HPLC system with UV detector
- Volumetric flasks and pipettes
- 0.45 μm syringe filters

1.2.2 Procedure:

- Add an excess amount of acetylsalicylic acid powder to a glass vial containing a known volume of the desired solvent.
- Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- After incubation, allow the samples to settle.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 μm syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of dissolved acetylsalicylic acid using a validated HPLC-UV method.
- The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow: Solubility Determination



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Caption: Workflow for Thermodynamic Solubility Testing.

Stability Profile

Stability testing is crucial for determining the shelf-life and storage conditions of a drug product. Acetylsalicylic acid is susceptible to hydrolysis, which is the primary degradation pathway.

Forced Degradation Study Data

Forced degradation studies are conducted under stressed conditions to identify potential degradation products and to establish the stability-indicating nature of analytical methods. The table below summarizes the degradation of acetylsalicylic acid under various conditions.

Stress Condition	Parameters	% Degradation of Aspirin	Primary Degradation Product
Acidic Hydrolysis	0.1 N HCl, reflux at 80°C for 3h	32.63% ^[4]	Salicylic Acid & Acetic Acid
Basic Hydrolysis	0.1 N NaOH, reflux at 80°C for 3h	10.17% ^[4]	Salicylic Acid & Acetic Acid
Oxidative	3% H ₂ O ₂ , room temp for 3h	15.48% ^[4]	Not specified
Thermal	Dry heat at 105°C for 6h	0.37% (with Omeprazole)	Not specified
Photolytic	UV light exposure for 7 days	Significant degradation ^{[5][6]}	Salicylic Acid & Acetic Acid
High Humidity	Elevated moisture	Significant degradation ^[5]	Salicylic Acid & Acetic Acid

Note: Degradation percentages can vary based on the exact experimental conditions and the presence of other substances.

Experimental Protocol: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies on acetylsalicylic acid as per ICH guidelines.

2.2.1 Materials:

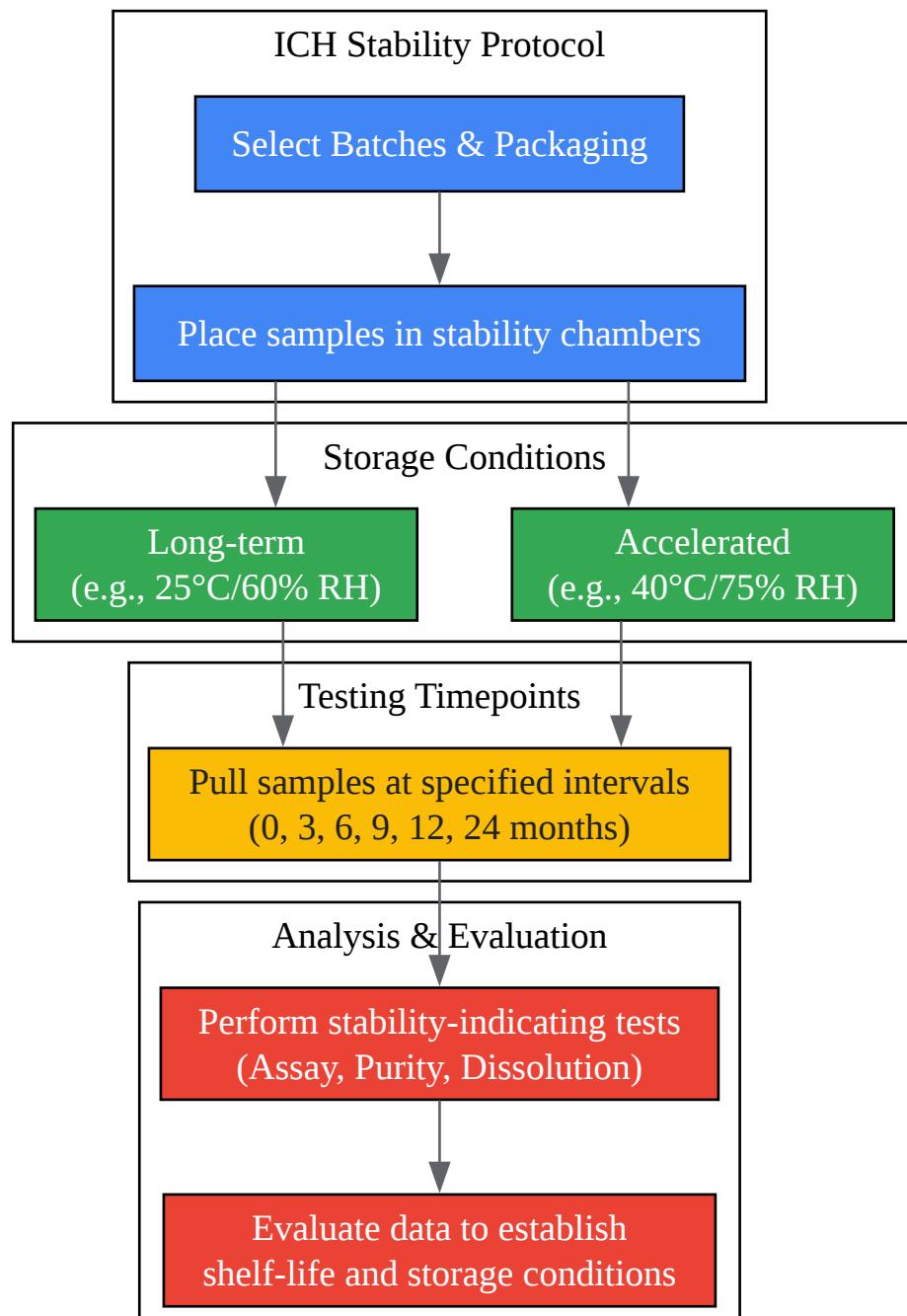
- Acetylsalicylic acid
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Deionized water
- Heating block or water bath
- Photostability chamber
- Validated stability-indicating HPLC method

2.2.2 Procedure:

- Acid Hydrolysis: Dissolve acetylsalicylic acid in a solution of 0.1 N HCl. Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 hours).[7]
- Base Hydrolysis: Dissolve acetylsalicylic acid in a solution of 0.1 N NaOH. Reflux the solution under similar conditions as the acid hydrolysis.[7]
- Oxidative Degradation: Dissolve acetylsalicylic acid in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified time.[7]
- Thermal Degradation: Expose solid acetylsalicylic acid powder to dry heat in an oven at a high temperature (e.g., 105°C) for a set duration.[6]
- Photolytic Degradation: Expose the drug substance, both in solid form and in solution, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[6]

- Sample Analysis: After exposure to the stress conditions, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze using a validated stability-indicating HPLC method to determine the percentage of remaining acetylsalicylic acid and to detect any degradation products.

Experimental Workflow: Stability Testing



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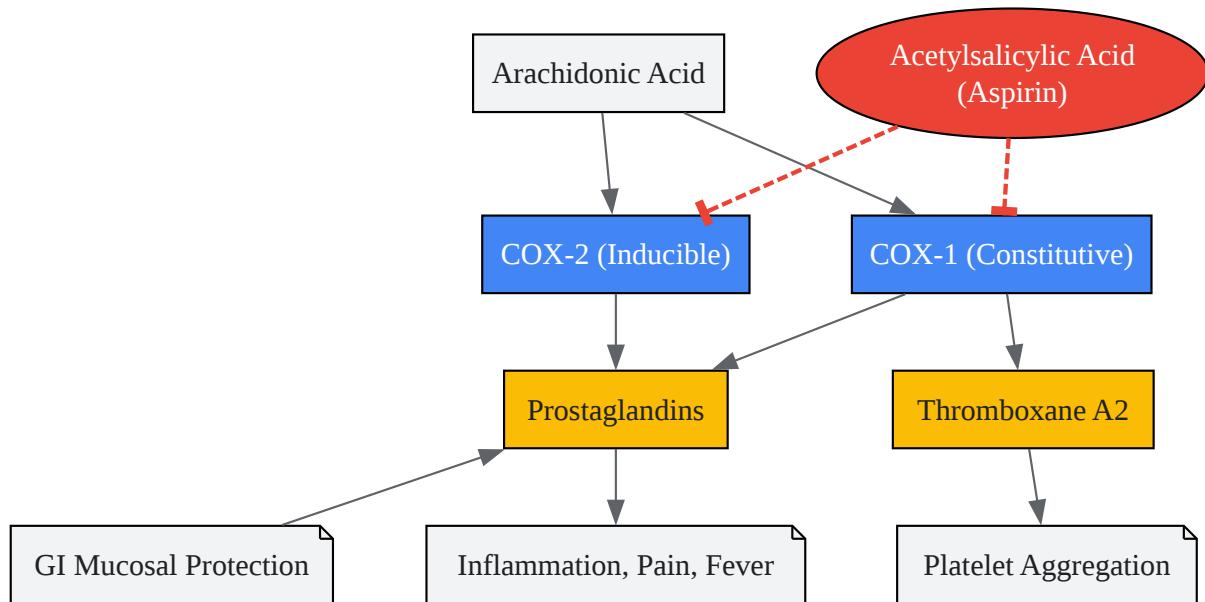
Caption: ICH-Guided Pharmaceutical Stability Study Workflow.

Mechanism of Action: COX Signaling Pathway

Acetylsalicylic acid exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] This inhibition blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[8][11]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of acetylsalicylic acid.

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Caption: Aspirin's Inhibition of the COX Pathway.

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